Dehydrocyclopeptine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

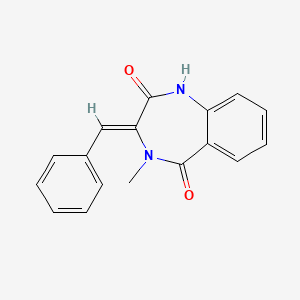

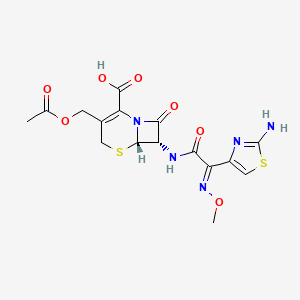

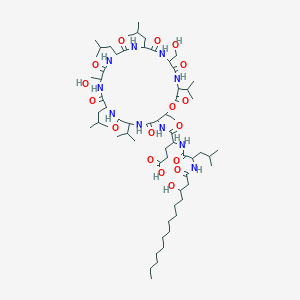

Dehydrocyclopeptine is a bioactive alkaloid isolated from the marine-derived fungus Penicillium aurantiogriseum . It belongs to the class of 1,4-benzodiazepinones and is characterized by a 3,4-dihydro-1,4-benzodiazepine-2,5-dione structure substituted at position 4 by a methyl group and at position 3 by a benzylidene group . This compound has shown significant biological activities, including antimicrobial and cytotoxic properties .

準備方法

Synthetic Routes and Reaction Conditions: Dehydrocyclopeptine is synthesized as an intermediate in the production of benzodiazepine alkaloids in Penicillium. The synthesis involves the reversible transformation of the 3S-isomer of cyclopeptine by cyclopeptine dehydrogenase, which displaces hydrogens from the 3- and 10-positions of the benzodiazepine core . The precursor amino acids, phenylalanine and anthranilic acid, along with the methyl group of methionine, form an enzyme-bound acyclic dipeptide intermediate. This intermediate undergoes cyclization to release cyclopeptine, which is then transformed into this compound in the presence of cyclopeptine dehydrogenase .

Industrial Production Methods: The industrial production of this compound involves the cultivation of Penicillium species under controlled conditions to optimize the yield of the compound. The fungal cultures are subjected to chromatographic procedures to isolate and purify this compound .

化学反応の分析

Types of Reactions: Dehydrocyclopeptine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form cyclopenin, which upon further hydroxylation yields cyclopenol.

Reduction: The compound can be reduced back to cyclopeptine under specific conditions involving reducing agents.

Substitution: this compound can undergo substitution reactions where the benzylidene group can be replaced with other substituents under appropriate conditions.

Major Products Formed:

Cyclopenin: Formed through the oxidation of this compound.

Cyclopenol: Formed through the hydroxylation of cyclopenin.

科学的研究の応用

Dehydrocyclopeptine has been extensively studied for its biological activities. It exhibits significant antimicrobial properties against various bacterial and fungal strains . Additionally, it has shown cytotoxic effects against hepatic cellular carcinoma and breast cancer cell lines . The compound’s ability to modulate gamma-aminobutyric acid (GABA) receptors makes it a potential candidate for research in neuropharmacology .

作用機序

Dehydrocyclopeptine exerts its effects by modulating the gamma-aminobutyric acid receptor-ionophore complex. It does not act as an agonist or antagonist but affects the receptor complex by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can influence various neural pathways, making it a compound of interest in the study of neurological disorders.

類似化合物との比較

Cyclopeptine: The precursor to dehydrocyclopeptine, which can be reversibly transformed into this compound.

Cyclopenin: An oxidized product of this compound.

Cyclopenol: A hydroxylated derivative of cyclopenin.

Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits. Its ability to modulate GABA receptors sets it apart from other benzodiazepine alkaloids. Additionally, its antimicrobial and cytotoxic properties make it a valuable compound for research in various scientific fields.

特性

分子式 |

C17H14N2O2 |

|---|---|

分子量 |

278.30 g/mol |

IUPAC名 |

(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11- |

InChIキー |

FYVKHLSOIIPVEH-PTNGSMBKSA-N |

異性体SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |

正規SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[4-Octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B10786041.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786057.png)

![(1'S,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786062.png)

![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B10786076.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786087.png)